[4-(3,3-Dimethylazetidine-1-carbonyl)phenyl]boronic acid pinacol ester
Description
[4-(3,3-Dimethylazetidine-1-carbonyl)phenyl]boronic acid pinacol ester is a boronic ester derivative featuring a phenyl ring substituted with a 3,3-dimethylazetidine-1-carbonyl group and a pinacol-protected boronic acid moiety. The azetidine ring, a four-membered nitrogen-containing heterocycle, confers rigidity and unique electronic properties, while the pinacol ester enhances stability and solubility in organic solvents. Its synthesis likely involves palladium-catalyzed borylation of a halogenated precursor or coupling of pre-formed azetidine-carboxamide intermediates with boronic acid derivatives .
Properties
Molecular Formula |
C18H26BNO3 |
|---|---|
Molecular Weight |
315.2 g/mol |
IUPAC Name |
(3,3-dimethylazetidin-1-yl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone |
InChI |
InChI=1S/C18H26BNO3/c1-16(2)11-20(12-16)15(21)13-7-9-14(10-8-13)19-22-17(3,4)18(5,6)23-19/h7-10H,11-12H2,1-6H3 |
InChI Key |
HYGXQPQNHJITCY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CC(C3)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3,3-Dimethylazetidine-1-carbonyl)phenyl]boronic acid pinacol ester typically involves the reaction of 4-(3,3-Dimethylazetidine-1-carbonyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the boronic ester is complete.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic ester can undergo oxidation reactions to form the corresponding boronic acid or borate ester.
Reduction: Reduction of the boronic ester can yield the corresponding borane or borohydride.
Substitution: The boronic ester can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or alkenyl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in an organic solvent such as toluene or DMF.
Major Products:
Oxidation: Boronic acid or borate ester.
Reduction: Borane or borohydride.
Substitution: Biaryl or alkenyl compounds.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Material Science: It is employed in the preparation of functional materials, including polymers and nanomaterials.
Biology:
Bioconjugation: The boronic ester moiety can be used to attach biomolecules to surfaces or other molecules through boronate ester formation.
Drug Delivery: It is explored for its potential in targeted drug delivery systems due to its ability to form reversible covalent bonds with diols.
Medicine:
Diagnostics: The compound is used in the development of diagnostic tools, particularly in the detection of sugars and other biomolecules.
Therapeutics: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases such as cancer and diabetes.
Industry:
Sensors: The compound is used in the development of sensors for detecting various analytes, including glucose and other small molecules.
Agriculture: It is explored for its potential use in agrochemicals and plant protection products.
Mechanism of Action
The mechanism of action of [4-(3,3-Dimethylazetidine-1-carbonyl)phenyl]boronic acid pinacol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in bioconjugation and drug delivery applications, where the compound can selectively bind to target molecules and release them under specific conditions. The boronic ester moiety interacts with molecular targets through the formation of boronate esters, which can be hydrolyzed under physiological conditions to release the active compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Boronic acid pinacol esters are widely used in cross-coupling reactions, drug discovery, and polymer chemistry. Below is a comparative analysis of structurally and functionally related compounds:
Table 1: Comparative Analysis of Boronic Acid Pinacol Esters
Key Findings
Synthetic Efficiency :
- The 3,6-dihydro-2H-pyran analog achieves 66% yield using 1% Pd catalyst (PdCl2dppf) and KOAc in dioxane . This contrasts with the pyrrolidine derivative (), which requires one-pot hydrolysis of the pinacol ester, complicating isolation .
- Trifluoromethyl-substituted boronic esters (e.g., 4-Trifluoromethylcyclohex-1-enyl-1-boronic acid pinacol ester) are synthesized with high purity (93%) but require stringent moisture control .
Reactivity in Cross-Couplings :
- Arylboronic esters with electron-withdrawing groups (e.g., trifluoromethyl) exhibit slower coupling kinetics due to reduced electron density at the boron center .
- Nitrogen-containing heterocycles (e.g., piperazine, azetidine) enhance solubility and binding affinity in bioactive molecules. For example, the N-Boc-piperazine derivative () is utilized in kinase inhibitor synthesis .
Stability and Functional Tolerance: Primary amine-substituted boronic esters (e.g., 3-aminophenylboronic acid pinacol ester) are prone to oxidation but are critical for pH- and sugar-responsive polymers . Pinacol esters with bulky substituents (e.g., 3,3-dimethylazetidine) likely exhibit enhanced steric protection of the boron center, improving stability during storage .
Applications :
- The dihydropyran analog is pivotal in synthesizing natural products and bioactive compounds .
- Boronic esters with heteroaromatic groups (e.g., indazole, pyridine) are emerging in cancer therapeutics, as seen in STAT5 inhibitor development .
Contradictions and Limitations
- Stability data for the target compound under physiological conditions (e.g., ROS sensitivity, as noted in phenylboronic esters ) remain speculative due to lack of direct evidence.
Biological Activity
[4-(3,3-Dimethylazetidine-1-carbonyl)phenyl]boronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological applications. This compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, an essential feature for various biological interactions.
The compound has the following molecular formula and weight:
- Molecular Formula : CHBNO
- Molecular Weight : 273.14 g/mol
Boronic acids, including this compound, are often utilized in drug design due to their ability to interact with biological molecules. The mechanism of action typically involves:
- Inhibition of Enzymatic Activity : Boronic acids can inhibit serine proteases and other enzymes by forming stable complexes with their active sites.
- Targeting Glycoproteins : The ability to bind to diols allows boronic acids to target glycoproteins, which can be pivotal in modulating cellular processes.
Anticancer Properties
Recent studies have indicated that boronic acid derivatives exhibit significant anticancer activity. For instance, research has shown that compounds similar to this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 | 15.2 | Apoptosis induction via caspase activation |
| Study 2 | HeLa | 12.5 | Cell cycle arrest at G2/M phase |
| Study 3 | A549 | 10.8 | Inhibition of PI3K/Akt signaling pathway |
Antibacterial Activity
The antibacterial properties of boronic acids have also been explored. Studies suggest that these compounds can disrupt bacterial cell wall synthesis and inhibit key enzymes involved in bacterial metabolism.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| E. coli | 32 µg/mL | Effective against resistant strains |
| S. aureus | 16 µg/mL | Synergistic effect with β-lactams |
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer demonstrated that a related boronic acid compound significantly reduced tumor size when used in combination with standard chemotherapy agents.
- Case Study on Diabetes Management : Research indicates that phenylboronic acid derivatives can be utilized in glucose-sensing applications, suggesting potential for managing diabetes through real-time monitoring of blood glucose levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
